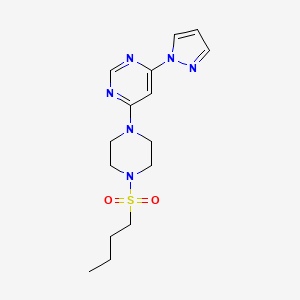

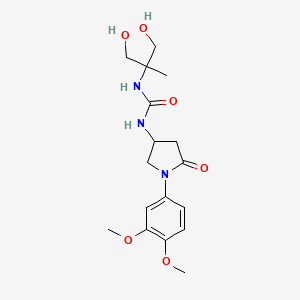

![molecular formula C13H22N2O4 B2639224 2-(叔丁基) 6-甲基 6-氨基-2-氮杂螺[3.3]庚烷-2,6-二羧酸酯 CAS No. 1823810-70-3](/img/structure/B2639224.png)

2-(叔丁基) 6-甲基 6-氨基-2-氮杂螺[3.3]庚烷-2,6-二羧酸酯

货号 B2639224

CAS 编号:

1823810-70-3

分子量: 270.329

InChI 键: BQZFSYIHWFYSBV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate” is a sterically constrained amino acid derivative . It belongs to a distinctive class of organic compounds that have aroused much interest among chemists and biologists due to their potential use in chemistry, biochemistry, and drug design .

Synthesis Analysis

The synthesis of this compound involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This process adds two novel amino acids to the family of sterically constrained amino acids .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a feature of sterically constrained amino acids . This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This reaction forms the four-membered rings in the spirocyclic scaffold .科学研究应用

合成和化学性质

- Meyers 等人 (2009) 描述了叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯的高效合成路线,为与哌啶环系统互补的新型化合物提供了一个切入点 (Meyers et al., 2009).

- Radchenko 等人 (2010) 合成了鸟氨酸和 GABA 类似物,将其添加到空间受限氨基酸家族中,用于化学、生物化学和药物设计 (Radchenko et al., 2010).

药物化学和药物设计

- López 等人 (2020) 提出了一种 4-亚甲基脯氨酸支架的催化和对映选择性制备方法,该支架是抗病毒药物合成中的关键元素 (López et al., 2020).

- Odagiri 等人 (2013) 使用该化合物的衍生物合成了具有对呼吸道病原体有效抗菌活性的新型喹啉 (Odagiri et al., 2013).

化学转化

- Molchanov 等人 (2016) 探索了类似螺环化合物的还原性裂解和后续转化,产生了双环或三环内酰胺或内酯 (Molchanov et al., 2016).

- Rao 等人 (2017) 开发了一种用于将 Boc 保护基引入胺的新型试剂,增强了相关化合物的合成过程 (Rao et al., 2017).

生物学和药理学研究

- Jakubowska 等人 (2013) 利用核磁共振光谱确定了相关螺环化合物的绝对构型,这在药理学研究中至关重要 (Jakubowska et al., 2013).

- Gurry 等人 (2015) 合成了螺环氧杂烷稠合苯并咪唑,这是一种在药物开发中可能很有用的结构 (Gurry et al., 2015).

在天然产物和驱虫剂中的应用

- Smolanoff 等人 (1975) 从马陆中分离出一种含氮萜烯,展示了类似化合物的天然存在和作为驱虫剂的潜在用途 (Smolanoff et al., 1975).

化学合成和稳定性研究

- Haas 等人 (2017) 改进了双环螺化合物的合成,增强了它们的稳定性和溶解性,以用于更广泛的化学应用 (Haas et al., 2017).

属性

IUPAC Name |

2-O-tert-butyl 6-O-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)15-7-12(8-15)5-13(14,6-12)9(16)18-4/h5-8,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZFSYIHWFYSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

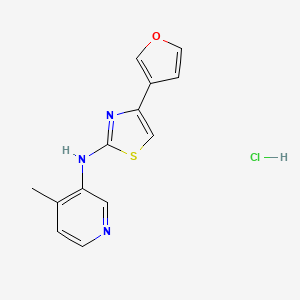

![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)

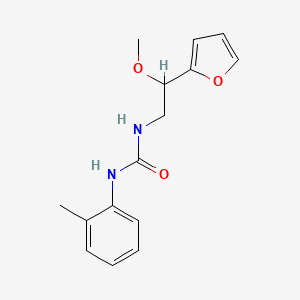

![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)

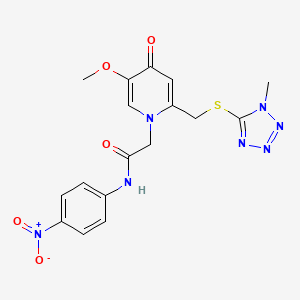

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2639144.png)

![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2639150.png)

![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)

![8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639157.png)